2-(Benzylsulfinyl)benzoic acid
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Overview
Description
2-(Benzylsulfinyl)benzoic acid is an organic compound with the molecular formula C14H12O3S and a molecular weight of 260.314 g/mol This compound is known for its unique structure, which includes a benzylsulfinyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfinyl)benzoic acid typically involves the reaction of benzyl mercaptan with 2-bromobenzoic acid under basic conditions to form the corresponding benzylsulfide. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 2-(Benzylsulfonyl)benzoic acid.
Reduction: 2-(Benzylthio)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Benzylsulfinyl)benzoic acid has been explored for its potential as an inhibitor of human carbonic anhydrase isoforms, which are enzymes involved in various physiological processes. This compound and its derivatives have shown selective inhibition of certain isoforms, making them promising candidates for therapeutic applications in conditions such as glaucoma, epilepsy, and cancer . Additionally, it has been studied for its potential use in organic synthesis as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 2-(Benzylsulfinyl)benzoic acid involves its interaction with the active site of carbonic anhydrase enzymes. The sulfinyl group is believed to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of its catalytic activity. This inhibition can disrupt various physiological processes, depending on the specific isoform targeted .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)benzoic acid
- 2-(Benzylsulfonyl)benzoic acid
- 2-(Phenylsulfinyl)benzoic acid
Uniqueness
2-(Benzylsulfinyl)benzoic acid is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone analogs. The presence of the sulfinyl group allows for selective interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
28175-35-1 |
---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-benzylsulfinylbenzoic acid |
InChI |
InChI=1S/C14H12O3S/c15-14(16)12-8-4-5-9-13(12)18(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |
InChI Key |
IHSDWNKZUMUWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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